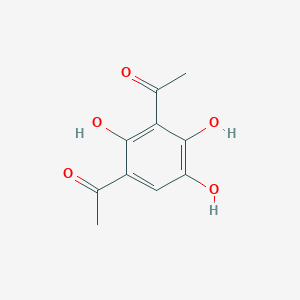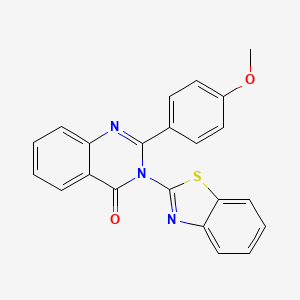![molecular formula C22H32N2O4 B10884514 3,3'-Ethane-1,2-diylbis(1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione)](/img/structure/B10884514.png)
3,3'-Ethane-1,2-diylbis(1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8,8-TRIMETHYL-3-[2-(1,8,8-TRIMETHYL-2,4-DIOXO-3-AZABICYCLO[321]OCT-3-YL)ETHYL]-3-AZABICYCLO[321]OCTANE-2,4-DIONE is a complex organic compound known for its unique bicyclic structure This compound is characterized by its two fused bicyclo[321]octane rings, each substituted with trimethyl groups and keto functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,8-TRIMETHYL-3-[2-(1,8,8-TRIMETHYL-2,4-DIOXO-3-AZABICYCLO[3.2.1]OCT-3-YL)ETHYL]-3-AZABICYCLO[3.2.1]OCTANE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octane with ethylating agents can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1,8,8-TRIMETHYL-3-[2-(1,8,8-TRIMETHYL-2,4-DIOXO-3-AZABICYCLO[3.2.1]OCT-3-YL)ETHYL]-3-AZABICYCLO[3.2.1]OCTANE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,8,8-TRIMETHYL-3-[2-(1,8,8-TRIMETHYL-2,4-DIOXO-3-AZABICYCLO[3.2.1]OCT-3-YL)ETHYL]-3-AZABICYCLO[3.2.1]OCTANE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,8,8-TRIMETHYL-3-[2-(1,8,8-TRIMETHYL-2,4-DIOXO-3-AZABICYCLO[3.2.1]OCT-3-YL)ETHYL]-3-AZABICYCLO[3.2.1]OCTANE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8,8-TRIMETHYL-3-OXA-BICYCLO[3.2.1]OCTANE-2,4-DIONE: Similar in structure but contains an oxygen atom in place of one nitrogen.
1,8,8-TRIMETHYL-3-THIAZOL-2-YL-3-AZABICYCLO[3.2.1]OCTANE-2,4-DIONE: Contains a thiazole ring, introducing sulfur into the structure.
5,8,8-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTANE-4,7-DIONE: Differently substituted bicyclic compound with potential variations in reactivity.
Uniqueness
1,8,8-TRIMETHYL-3-[2-(1,8,8-TRIMETHYL-2,4-DIOXO-3-AZABICYCLO[3.2.1]OCT-3-YL)ETHYL]-3-AZABICYCLO[3.2.1]OCTANE-2,4-DIONE is unique due to its dual bicyclic structure and specific substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C22H32N2O4 |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
1,8,8-trimethyl-3-[2-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)ethyl]-3-azabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C22H32N2O4/c1-19(2)13-7-9-21(19,5)17(27)23(15(13)25)11-12-24-16(26)14-8-10-22(6,18(24)28)20(14,3)4/h13-14H,7-12H2,1-6H3 |
InChI-Schlüssel |
BQQVNSIEULXIPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1(C(=O)N(C2=O)CCN3C(=O)C4CCC(C3=O)(C4(C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884432.png)
![4-(3-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid](/img/structure/B10884440.png)


![(3,4-Dimethoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10884460.png)



![2-(4-Chlorophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10884498.png)


![N-benzyl-N-ethyl-1-[2-(trifluoromethyl)benzyl]piperidin-4-amine](/img/structure/B10884513.png)
![1-Cyclopentyl-4-[(1-methylpyrrol-2-yl)methyl]piperazine](/img/structure/B10884520.png)
![2-{4-[1-(4-Ethylbenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10884527.png)
